![molecular formula C16H22N2O3 B143886 Phthoxazolin CAS No. 130288-22-1](/img/structure/B143886.png)
Phthoxazolin
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Overview
Description
Phthoxazolin is a synthetic compound that has gained attention in scientific research due to its potential as a tool for studying biological processes. This compound has been shown to have a unique mechanism of action that allows it to selectively target specific proteins, making it a valuable tool for studying cellular pathways and protein functions.
Scientific Research Applications
Biosynthesis and Gene Clustering
Phthoxazolin A, an oxazole-containing polyketide, is known for its broad spectrum of anti-oomycete and herbicidal activities. The biosynthetic gene cluster for phthoxazolin A was identified and characterized in Streptomyces avermitilis, a producer of the anthelmintic agent avermectin. The study provided insights into the biosynthesis of the oxazole ring, triene polyketide, and carbamoyl moieties, deepening the understanding of the molecular genetics and enzymology of polyketide biosynthesis (Suroto et al., 2018).
Synthetic Chemistry and Catalysis
Phthoxazolin A has been synthesized using a series of highly stereoselective palladium-catalyzed cross-coupling reactions. The synthesis involves the construction of the Z,Z,E-trienyl unit and represents a significant accomplishment in the field of synthetic organic chemistry (Hénaff & Whiting, 2000). Furthermore, phosphinooxazolines, which are closely related to phthoxazolines, have been used as versatile, modular P,N-ligands in asymmetric catalysis. Their steric and electronic properties can be tailored for specific applications, significantly contributing to the field of asymmetric synthesis and catalysis (Helmchen & Pfaltz, 2000).
Cancer Research
In cancer research, phthoxazolin A has shown potential in modulating tumor–stromal cell interactions. Specifically, it inhibits the growth of human prostate cancer cells by affecting the interactions between prostate cancer cells and prostate stromal cells (PrSC). Phthoxazolin A impacts the expression of myofibroblast markers and the secretion of growth factors from PrSC, indicating its potential as a small-molecule modulator in cancer treatment (Kawada et al., 2009).
properties
CAS RN |
130288-22-1 |
---|---|
Product Name |
Phthoxazolin |
Molecular Formula |
C16H22N2O3 |
Molecular Weight |
290.36 g/mol |
IUPAC Name |
(3R,4Z,6Z,8E)-3-hydroxy-2,2,4-trimethyl-10-(1,3-oxazol-5-yl)deca-4,6,8-trienamide |
InChI |
InChI=1S/C16H22N2O3/c1-12(14(19)16(2,3)15(17)20)8-6-4-5-7-9-13-10-18-11-21-13/h4-8,10-11,14,19H,9H2,1-3H3,(H2,17,20)/b6-4-,7-5+,12-8-/t14-/m1/s1 |
InChI Key |
MRTUFVRJHFZVOT-FJOYPXEJSA-N |
Isomeric SMILES |
C/C(=C/C=C\C=C\CC1=CN=CO1)/[C@H](C(C)(C)C(=O)N)O |
SMILES |
CC(=CC=CC=CCC1=CN=CO1)C(C(C)(C)C(=O)N)O |
Canonical SMILES |
CC(=CC=CC=CCC1=CN=CO1)C(C(C)(C)C(=O)N)O |
synonyms |
phthoxazolin phthoxazolin A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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